Cas no 2172234-83-0 (2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)
![2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/2172234-83-0x500.png)
2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 2172234-83-0
- 2-methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid
- EN300-1456934
- 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid
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- インチ: 1S/C14H20N2O4S/c1-14(2,13(17)18)11-3-5-12(6-4-11)21(19,20)16-9-7-15-8-10-16/h3-6,15H,7-10H2,1-2H3,(H,17,18)
- InChIKey: BEPNQDBNIAPQGS-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)C(C(=O)O)(C)C)(N1CCNCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 312.11437830g/mol
- どういたいしつりょう: 312.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 95.1Ų
2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456934-10000mg |
2172234-83-0 | 10000mg |
$5528.0 | 2023-09-29 | |||
Enamine | EN300-1456934-2.5g |
2172234-83-0 | 2.5g |
$2520.0 | 2023-06-06 | |||
Enamine | EN300-1456934-1.0g |
2172234-83-0 | 1g |
$1286.0 | 2023-06-06 | |||
Enamine | EN300-1456934-0.25g |
2172234-83-0 | 0.25g |
$1183.0 | 2023-06-06 | |||
Enamine | EN300-1456934-2500mg |
2172234-83-0 | 2500mg |
$2520.0 | 2023-09-29 | |||
Enamine | EN300-1456934-5000mg |
2172234-83-0 | 5000mg |
$3728.0 | 2023-09-29 | |||
Enamine | EN300-1456934-500mg |
2172234-83-0 | 500mg |
$1234.0 | 2023-09-29 | |||
Enamine | EN300-1456934-1000mg |
2172234-83-0 | 1000mg |
$1286.0 | 2023-09-29 | |||
Enamine | EN300-1456934-0.1g |
2172234-83-0 | 0.1g |
$1131.0 | 2023-06-06 | |||
Enamine | EN300-1456934-10.0g |
2172234-83-0 | 10g |
$5528.0 | 2023-06-06 |
2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acidに関する追加情報
Research Brief on 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid (CAS: 2172234-83-0)
2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid (CAS: 2172234-83-0) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl-piperazine moiety and propanoic acid backbone, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug discovery and development.
The synthesis of 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid involves a multi-step process that includes the sulfonylation of piperazine derivatives and subsequent coupling with a phenylpropanoic acid scaffold. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity and purity of the compound. Recent optimizations in the synthetic route have improved yield and scalability, which are critical for further preclinical and clinical studies.
Pharmacological evaluations of 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro studies demonstrate its ability to selectively target cyclooxygenase-2 (COX-2) with minimal effects on COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications. Additionally, the compound has shown moderate activity against certain kinases, indicating its potential utility in oncology research.
Recent in vivo studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound. Animal models of inflammation and pain have demonstrated significant efficacy in reducing edema and hyperalgesia, with oral bioavailability and tissue distribution profiles that support its development as an oral therapeutic agent. These findings are supported by toxicological assessments indicating a wide therapeutic window and minimal off-target effects.
In conclusion, 2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid represents a promising candidate for further drug development, particularly in the areas of inflammation and oncology. Its unique chemical structure, combined with favorable pharmacological properties, positions it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Future research should focus on expanding its therapeutic indications and optimizing its clinical potential through rigorous preclinical and clinical trials.
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